

Introduction to Endomorphin-1 and the μ -Opioid Receptor

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Compound of Interest

Compound Name: GPCR agonist-2

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The μ -opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the effects of opioids, including analgesia.[1][2] Endogenous opioids are naturally occurring peptides that act as ligands for these receptors.[1][3] Among these, endomorphin-1, a tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH₂, stands out for its exceptionally high affinity and selectivity for the MOR.[4][5] Discovered in the mammalian brain, endomorphins are structurally distinct from other endogenous opioids like enkephalins and endorphins.[4][6] This high selectivity makes endomorphin-1 a subject of intense research for the development of novel analgesics with potentially fewer side effects compared to traditional opioids.[4][7]

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of endomorphin-1 in comparison to other relevant opioid ligands. These values are critical for understanding the pharmacological profile of these compounds.

Table 1: Comparative Binding Affinities (K_i) of Opioid Ligands for Mu, Delta, and Kappa Receptors[5]

Ligand	Mu (μ) Ki (nM)	Delta (δ) Ki (nM)	Kappa (κ) Ki (nM)
Endomorphin-1	0.34	>10,000	>10,000
Endomorphin-2	0.69	>10,000	>10,000
β -Endorphin	0.5 - 2	0.5 - 3	8 - 20
[Met]Enkephalin	1.5 - 5	0.5 - 2	>10,000
Dynorphin A	0.8 - 3	2 - 10	0.1 - 0.5
DAMGO (synthetic)	1.2	225	4,600

Note: Ki values can vary based on experimental conditions and the specific radioligand used.

Table 2: Functional Potency (EC50) and Efficacy (%Max) in [35 S]GTP γ S Binding Assays[6]

Ligand	EC50 (nM)	Efficacy (% Max relative to DAMGO)
Endomorphin-1	1.5 - 10	90 - 100%
Endomorphin-2	2 - 15	85 - 95%
β -Endorphin	5 - 20	95 - 105%
Morphine	20 - 50	60 - 70%

Note: EC50 and Emax values are dependent on the cell line and specific assay conditions.

Signaling Pathways

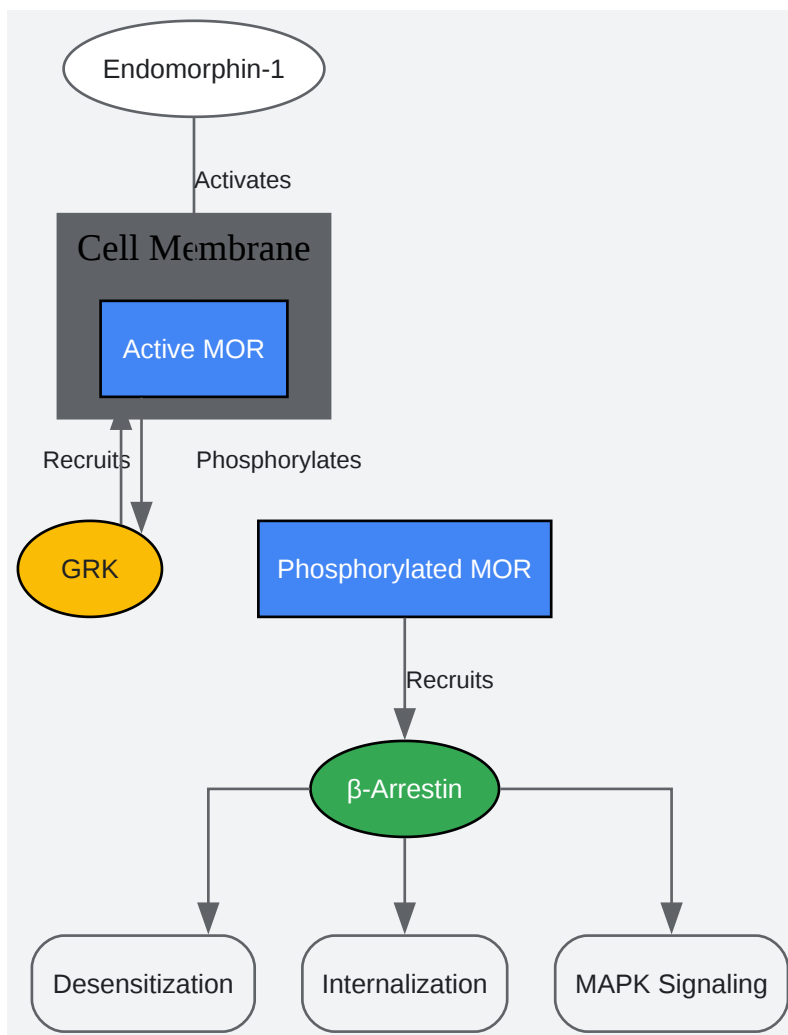
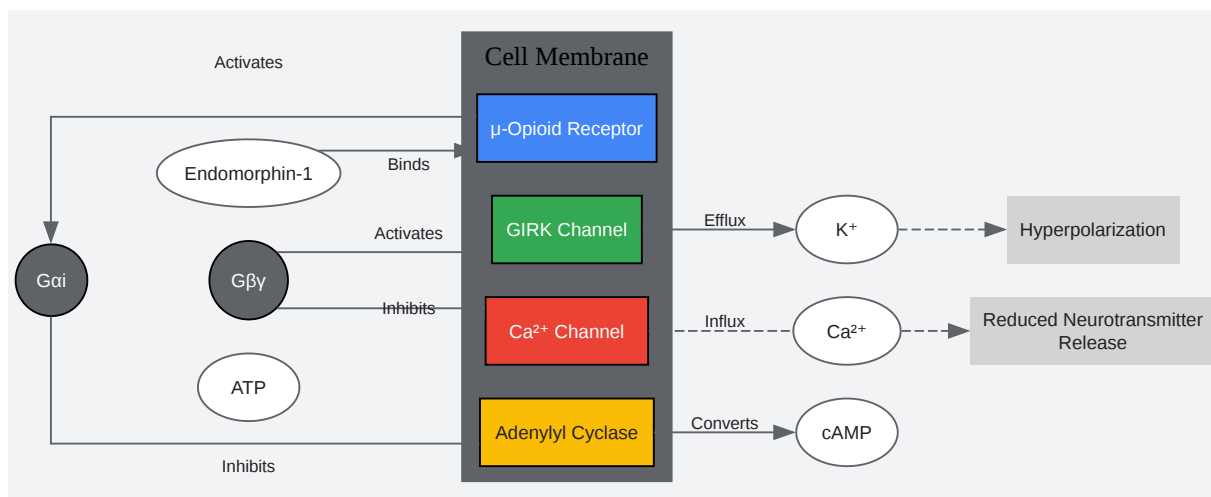
Upon binding of endomorphin-1, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are broadly categorized into G-protein dependent and β -arrestin dependent pathways.

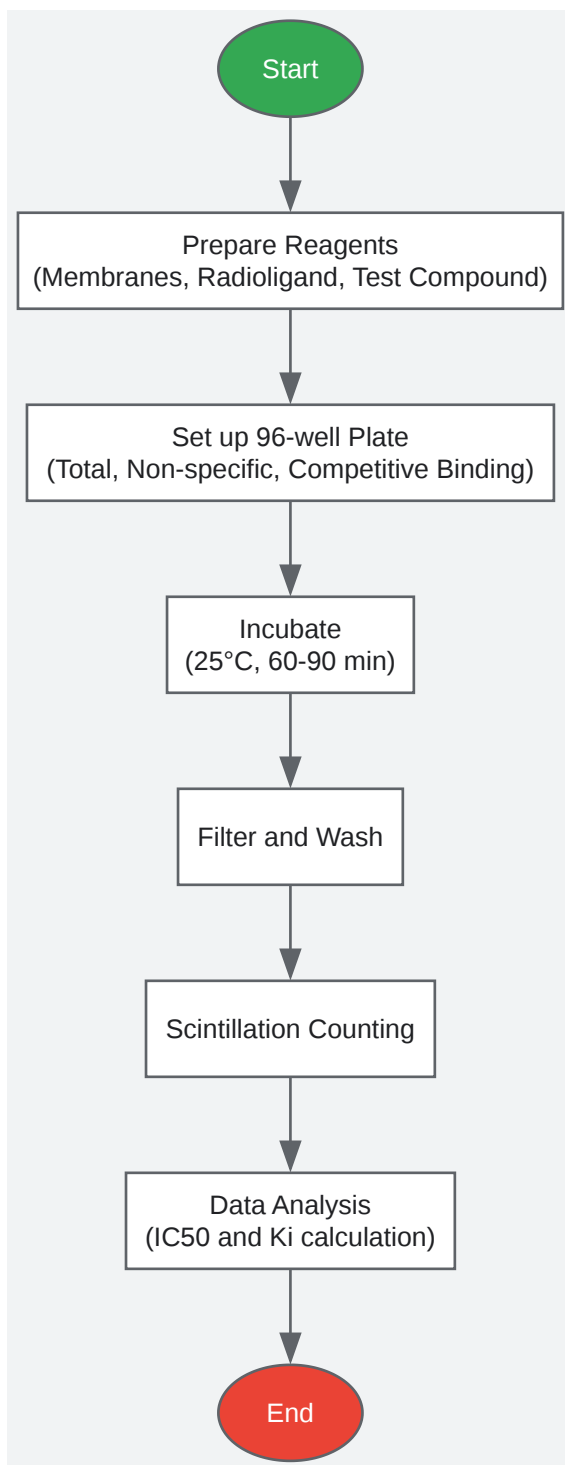
G-Protein Dependent Signaling

The MOR primarily couples to inhibitory G-proteins (Gi/o).[2][8] Activation of the Gi/o pathway by endomorphin-1 leads to:

- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
- Modulation of Ion Channels:
 - Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.[1][3]
 - Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[9]

These actions collectively contribute to the analgesic effects of endomorphin-1.





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